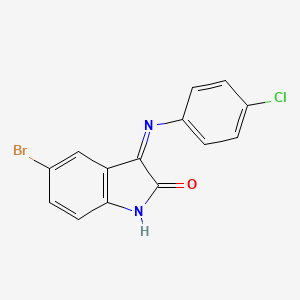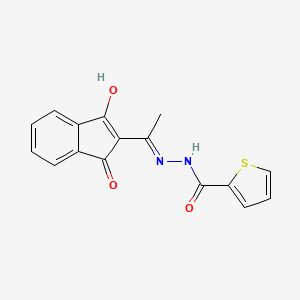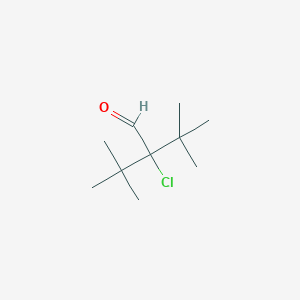
2-(tert-Butyl)-2-chloro-3,3-dimethylbutanal, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(tert-Butyl)-2-chloro-3,3-dimethylbutanal, 97% (2-t-BuCl-3,3-DMB) is an organochlorine compound that has been used in scientific research for its various properties. It is a colorless liquid with a characteristic odor, and it is highly soluble in organic solvents. 2-t-BuCl-3,3-DMB is a chlorinated derivative of 3,3-dimethylbutanal, and it is often used as a starting material in organic synthesis. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 2-t-BuCl-3,3-DMB is not well understood. However, it is believed that the organochlorine compound undergoes a nucleophilic substitution reaction, in which the chlorine atom is replaced by an electron-rich species, such as an alkoxide ion or a thiolate ion. This reaction yields the desired product, along with other byproducts.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-t-BuCl-3,3-DMB are not well understood. However, it is known that the compound is highly toxic and can cause irritation to the eyes, skin, and respiratory system. In addition, it has been shown to be a mutagen, meaning that it can cause genetic mutations in cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-t-BuCl-3,3-DMB in laboratory experiments has several advantages. First, it is a highly soluble compound, which makes it easy to work with. Second, it is a relatively inexpensive starting material, which makes it cost-effective. Third, it can be used in a variety of organic synthesis reactions, which makes it versatile.
However, there are some limitations to the use of 2-t-BuCl-3,3-DMB in laboratory experiments. First, it is a toxic compound, and proper safety precautions must be taken when working with it. Second, it is highly reactive, and therefore the reaction conditions must be carefully controlled. Finally, it has a limited shelf life, and therefore it must be used within a certain period of time.
Zukünftige Richtungen
There are several potential future directions for research involving 2-t-BuCl-3,3-DMB. First, more research could be done to better understand the biochemical and physiological effects of the compound. Second, more research could be done to develop safer and more efficient synthetic methods for the production of the compound. Third, more research could be done to explore the potential applications of the compound in various industries, such as pharmaceuticals, agrochemicals, and dyes. Finally, more research could be done to explore the potential use of the compound as a starting material for the synthesis of other organochlorine compounds.
Synthesemethoden
2-t-BuCl-3,3-DMB can be synthesized using a two-step process. The first step involves the reaction of 3,3-dimethylbutanal with tert-butyl chloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields 2-t-BuCl-3,3-DMB, along with water and other byproducts. The second step involves the removal of the byproducts, which can be accomplished by distillation or extraction.
Wissenschaftliche Forschungsanwendungen
2-t-BuCl-3,3-DMB has been used in a variety of scientific research applications. It has been used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes and polystyrenes. In addition, it has been used as a starting material for the synthesis of other organochlorine compounds, such as 2-chloro-3,3-dimethylbutanal and 2-chloro-2-methylpropane.
Eigenschaften
IUPAC Name |
2-tert-butyl-2-chloro-3,3-dimethylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO/c1-8(2,3)10(11,7-12)9(4,5)6/h7H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHJKZHZUWOODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=O)(C(C)(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70543393 |
Source


|
| Record name | 2-tert-Butyl-2-chloro-3,3-dimethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-Butyl-2-chloro-3,3-dimethylbutanal | |
CAS RN |
106661-47-6 |
Source


|
| Record name | 2-tert-Butyl-2-chloro-3,3-dimethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70543393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

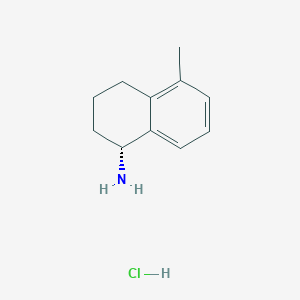
![2-(Benzo[d]thiazol-2-yl)-4-fluorophenol](/img/structure/B6300291.png)
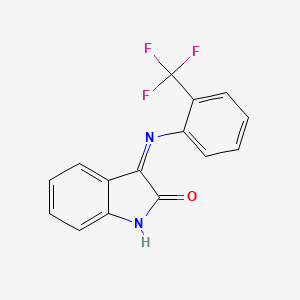
![3-(Benzo[3,4-d]1,3-dioxolen-5-ylimino)indolin-2-one](/img/structure/B6300301.png)


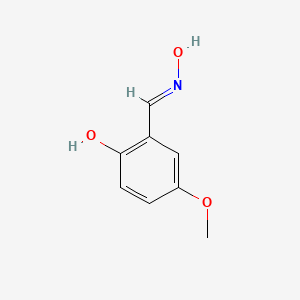
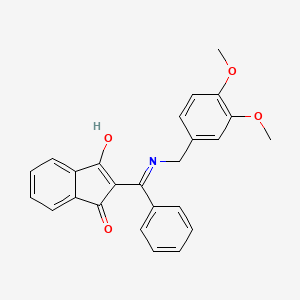
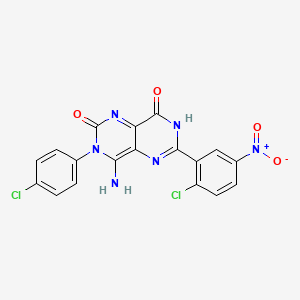
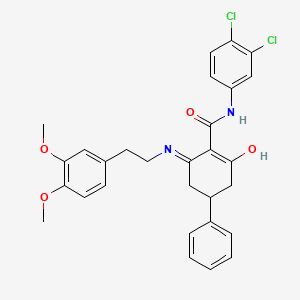
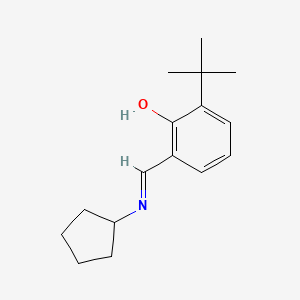
![3-Bromo-[1,1'-biphenyl]-2-ol](/img/structure/B6300374.png)
